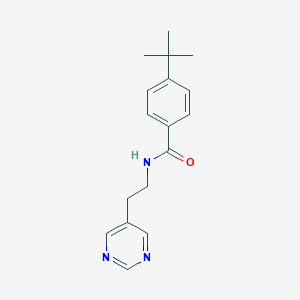

4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

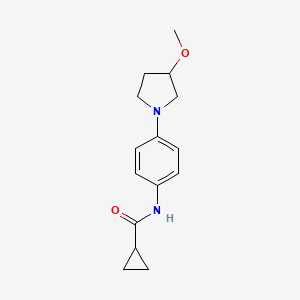

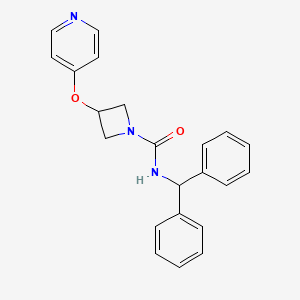

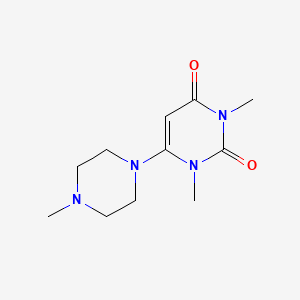

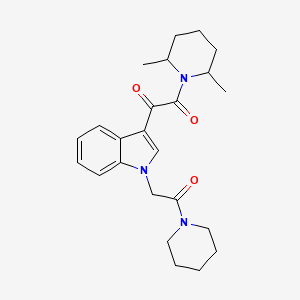

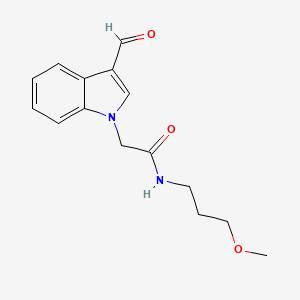

The compound “4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is an organic compound that contains a benzamide group, a tert-butyl group, and a pyrimidinyl group . The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The pyrimidinyl group is a heterocyclic aromatic organic compound similar to pyridine and benzene.

Molecular Structure Analysis

The molecular structure of “4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide” would consist of a benzene ring substituted with a tert-butyl group and an amide group that is further substituted with a pyrimidinyl group . The exact structure would depend on the positions of these substitutions on the benzene ring.Chemical Reactions Analysis

The tert-butyl group in the compound can exhibit unique reactivity patterns due to its bulky nature . The amide bond might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide” would depend on its molecular structure. For instance, the presence of the benzamide group might increase its polarity, affecting its solubility in polar solvents .Scientific Research Applications

Structural Analysis and Material Science

One area of application is in the field of structural analysis and material science. For example, the structural characterization of related compounds, such as bosentan monohydrate, highlights the importance of pyrimidine rings and tert-butyl groups in forming specific molecular arrangements and interactions. Such studies are crucial for understanding the molecular basis of material properties and could inform the development of new materials with desired characteristics (Kaur et al., 2012).

Polymer Science

Compounds with similar structures have been used to synthesize novel polyamides and polyimides, which are known for their thermal stability, mechanical strength, and chemical resistance. Research in this area focuses on the development of materials with potential applications in electronics, automotive, and aerospace industries, among others (Hsiao, Yang, & Chen, 2000).

Cancer Research

Another potential area of application is in cancer research, where related compounds have been investigated for their ability to inhibit histone deacetylases (HDACs), a class of enzymes involved in regulating gene expression. Compounds that can selectively inhibit HDACs have potential as anticancer drugs, as they can induce cancer cell cycle arrest and apoptosis (Zhou et al., 2008).

Drug Discovery and Design

The synthesis and evaluation of compounds with similar structures have also contributed to drug discovery and design, particularly in the development of ligands for specific receptors implicated in various diseases. For example, studies on the structure-activity relationships of pyrimidine-containing compounds can inform the design of new therapeutic agents with improved efficacy and safety profiles (Altenbach et al., 2008).

Environmental and Health Safety

Research into the genotoxic effects of related compounds, such as methyl-tert-butyl ether and benzene derivatives, provides valuable insights into the environmental and health safety of chemical compounds. Such studies are essential for assessing the risks associated with the exposure to these compounds and for developing guidelines to protect human health (Chen et al., 2008).

Mechanism of Action

The mechanism of action of “4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide” would depend on its intended use. If it’s a drug, it might interact with biological targets such as enzymes or receptors. If it’s a reagent, its mechanism of action would depend on the specific chemical reaction it’s involved in .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-tert-butyl-N-(2-pyrimidin-5-ylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-17(2,3)15-6-4-14(5-7-15)16(21)20-9-8-13-10-18-12-19-11-13/h4-7,10-12H,8-9H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSYWWSGJGKSQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2373839.png)

amino}propanoic acid](/img/structure/B2373847.png)

![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2373849.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2373854.png)

![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)